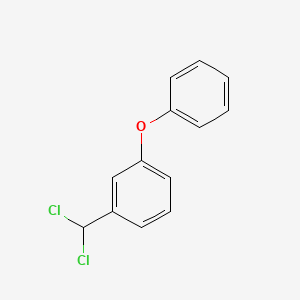

1-(Dichloromethyl)-3-phenoxybenzene

Description

Contextualization within Contemporary Organic Chemistry Research

In modern organic chemistry, the development of novel synthetic methodologies and the construction of complex molecular architectures are paramount. 1-(Dichloromethyl)-3-phenoxybenzene emerges as a noteworthy compound due to the inherent reactivity of its dichloromethyl group, which serves as a versatile synthetic handle. This functional group can be transformed into other important moieties, such as aldehydes or alkynes, making the parent molecule a valuable intermediate. chemicalbook.com The presence of the phenoxy group, a common structural element in many biologically active compounds and materials, further enhances its significance. chemicalbook.com

The study of such bifunctional molecules is central to contemporary research, which often focuses on the development of efficient and selective transformations. The interplay between the electron-withdrawing nature of the dichloromethyl group and the electron-donating or -withdrawing potential of the phenoxy group (depending on its substitution) can influence the reactivity of the aromatic ring in electrophilic substitution reactions. Furthermore, the benzylic position of the dichloromethyl group is a site for radical reactions, offering another avenue for functionalization. nih.gov Modern catalytic methods, including those employing transition metals, are increasingly used for the selective chlorination of benzylic C-H bonds, a key step in the synthesis of such compounds. nih.govacs.org

Historical Trajectories of Dichloromethyl and Phenoxy-Substituted Benzenes in Synthetic and Mechanistic Studies

The historical development of chemistry involving dichloromethyl and phenoxy-substituted benzenes provides a rich context for understanding the significance of this compound.

The dichloromethyl group is a classic functional group in organic synthesis. Historically, the conversion of aldehydes to geminal dichlorides using reagents like phosphorus pentachloride (PCl₅) has been a well-established transformation. organic-chemistry.org Friedel and Crafts' pioneering work in the late 19th century on electrophilic aromatic substitution laid the groundwork for introducing functional groups to aromatic rings. prepchem.com While direct dichloromethylation is not a standard Friedel-Crafts reaction, the related formylation reactions, such as the Gattermann-Koch reaction (using CO and HCl) or Vilsmeier-Haack reaction, produce aldehydes that are direct precursors to the dichloromethyl group. prepchem.com The Rieche formylation, which uses dichloromethyl methyl ether, is another important historical method for introducing a formyl group to electron-rich aromatic compounds. arctomsci.com

Phenoxy-substituted benzenes , or diphenyl ethers, have a long history in organic chemistry, with their synthesis often achieved through the Ullmann condensation, a copper-catalyzed reaction developed in the early 20th century. This reaction involves the coupling of a phenol (B47542) with an aryl halide. chemicalbook.com The study of the electronic properties and conformations of diphenyl ethers has also been a subject of interest, with spectroscopic techniques providing insights into their structure and bonding. acs.org The phenoxy group is a key component in many important molecules, including natural products, polymers, and pharmaceuticals, driving continuous interest in the synthesis and modification of phenoxy-substituted aromatic compounds.

Overview of Key Research Paradigms and Unexplored Avenues for this compound

Current research involving molecules like this compound is centered on their utility as building blocks in organic synthesis. The primary research paradigm is the transformation of the dichloromethyl group into other functionalities. For instance, hydrolysis of the dichloromethyl group yields the corresponding aldehyde, 3-phenoxybenzaldehyde (B142659), which is a crucial intermediate in the synthesis of pyrethroid insecticides like permethrin (B1679614) and deltamethrin. chemicalbook.comgoogle.com

Despite its potential, several avenues for research concerning this compound remain largely unexplored.

Advanced Synthetic Applications: Beyond its conversion to an aldehyde, the dichloromethyl group could be used in other transformations. For example, it could potentially undergo elimination to form an alkynyl group or participate in cross-coupling reactions. The development of novel catalytic systems for these transformations would be a valuable contribution.

Mechanistic Studies: The compound could serve as a model substrate for detailed mechanistic studies of benzylic C-H bond activation and chlorination. nih.govnih.gov Investigating the kinetics and intermediates in reactions involving the dichloromethyl group would provide fundamental insights into reaction mechanisms.

Polymer Chemistry: The phenoxy group suggests that this molecule or its derivatives could be explored as monomers for the synthesis of novel polymers with potentially interesting thermal or optical properties.

Medicinal Chemistry: While the primary use of its aldehyde derivative is in agrochemicals, the core structure of this compound could be a starting point for the design of new pharmaceutical leads, given the prevalence of the diphenyl ether motif in drug molecules. chemicalbook.com

Structure

3D Structure

Properties

CAS No. |

53874-68-3 |

|---|---|

Molecular Formula |

C13H10Cl2O |

Molecular Weight |

253.12 g/mol |

IUPAC Name |

1-(dichloromethyl)-3-phenoxybenzene |

InChI |

InChI=1S/C13H10Cl2O/c14-13(15)10-5-4-8-12(9-10)16-11-6-2-1-3-7-11/h1-9,13H |

InChI Key |

JOVSDWRNVGOQNK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(Cl)Cl |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Dichloromethyl 3 Phenoxybenzene

Strategic Precursor Synthesis and Functionalization Pathways

The efficient synthesis of 1-(dichloromethyl)-3-phenoxybenzene relies heavily on the strategic preparation of its precursors and well-defined functionalization pathways. This involves the careful construction of the phenoxybenzene skeleton and the subsequent introduction of the dichloromethyl moiety.

Synthesis of Phenoxybenzene Core Structures

The phenoxybenzene core, also known as diphenyl ether, is a fundamental structural motif in the target molecule. Its synthesis is a critical first step and can be achieved through several established methods. One common approach involves the Ullmann condensation, where a phenol (B47542) is coupled with an aryl halide in the presence of a copper catalyst and a base. Variations of this method, including the use of different ligands and reaction conditions, have been developed to improve yields and substrate scope.

Another significant strategy for forming the biaryl ether linkage is the base-promoted homolytic aromatic substitution (BHAS) of aryl halides with unactivated arenes. pku.edu.cn This method offers a transition-metal-free alternative for creating the phenoxybenzene structure. pku.edu.cn The reaction is believed to proceed through a radical chain mechanism involving an aryl radical. pku.edu.cn

Furthermore, modern cross-coupling reactions, such as the Buchwald-Hartwig amination, have been adapted for C-O bond formation, providing a versatile and efficient route to diaryl ethers. These reactions typically employ palladium or copper catalysts with specialized phosphine (B1218219) ligands to facilitate the coupling of an aryl halide or triflate with a phenol.

Introduction of Dichloromethyl Functionality to Aromatic Systems

The introduction of a dichloromethyl group onto an aromatic ring is a key transformation in the synthesis of the target compound. This can be accomplished through several synthetic strategies.

One direct method is the formylation of electron-rich aromatic rings , which can then be converted to the dichloromethyl group. For instance, formylation using dichloromethyl methyl ether and a Lewis acid like titanium tetrachloride (TiCl₄) can introduce a formyl group, which serves as a precursor. mdpi.comnih.gov

Another approach involves the halogenation of a methyl group already present on the aromatic ring. This can be achieved through free-radical halogenation, though controlling the degree of halogenation to achieve the desired dichloromethyl product can be challenging and may lead to a mixture of mono-, di-, and trichlorinated products.

Targeted Reaction Design for this compound Formation

With the foundational precursors in hand, specific reaction designs are employed to assemble the final this compound molecule. These methods are tailored to selectively install the dichloromethyl group at the desired position on the phenoxybenzene core.

Electrophilic Dichloromethylation Approaches

Electrophilic aromatic substitution is a powerful tool for functionalizing aromatic rings. In the context of synthesizing this compound, an electrophilic source of the "CHCl₂" cation or its equivalent can be reacted with the phenoxybenzene precursor. A common reagent for this purpose is dichloromethyl methyl ether in the presence of a strong Lewis acid such as titanium tetrachloride. mdpi.comnih.gov The Lewis acid activates the dichloromethyl methyl ether, generating a highly reactive electrophile that then attacks the electron-rich phenoxybenzene ring. The regioselectivity of this reaction is directed by the existing phenoxy group, which is an ortho-, para-director.

| Reagent System | Aromatic Substrate | Product | Notes |

| CHCl₂OCH₃ / TiCl₄ | Phenols, Methoxybenzenes | Aromatic Aldehydes | Mediates formylation of electron-rich rings. mdpi.comnih.gov |

Halogenation and Subsequent Functional Group Interconversion Strategies

An alternative to direct dichloromethylation involves the transformation of a pre-existing functional group on the phenoxybenzene ring. fiveable.meub.edu This multi-step approach offers a high degree of control over the final product.

For example, a methyl group at the meta-position of phenoxybenzene can be subjected to controlled radical halogenation to introduce two chlorine atoms. This process often requires careful optimization of reaction conditions, such as the choice of halogenating agent (e.g., sulfuryl chloride), initiator, and reaction time, to maximize the yield of the desired dichloromethylated product.

Functional group interconversions are a cornerstone of organic synthesis, allowing for the strategic modification of molecules. fiveable.meub.eduyoutube.comyoutube.comvanderbilt.edu In this context, an aldehyde group on the phenoxybenzene core can be converted to the dichloromethyl group. This can be achieved by reacting the aldehyde with a chlorinating agent like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).

| Starting Functional Group | Reagents | Resulting Functional Group | Reference |

| Aldehyde | PCl₅ or SOCl₂ | Dichloromethyl | ub.edu |

| Alcohol | SOCl₂ | Alkyl Chloride | vanderbilt.edu |

| Methyl | Radical Halogenation | Dichloromethyl | ub.edu |

Radical-Mediated Synthetic Routes to Dichloromethylated Arenes

Radical-mediated reactions provide another avenue for the introduction of the dichloromethyl group onto aromatic systems. researchgate.net These methods often involve the generation of a dichloromethyl radical, which then adds to the aromatic ring. While less common for the direct synthesis of this compound, the principles of radical chemistry offer potential for novel synthetic strategies. For instance, the development of reagents that can generate dichloromethyl radicals under mild conditions could open up new possibilities for the synthesis of this and related compounds.

Catalytic Systems in the Synthesis of this compound

The introduction of a dichloromethyl group onto the phenoxybenzene scaffold can be achieved through various synthetic routes. Catalysis plays a pivotal role in improving the selectivity, efficiency, and environmental footprint of these transformations.

Transition metal catalysis offers powerful tools for the formation of carbon-carbon and carbon-halogen bonds, which are central to the synthesis of this compound. nih.gov While direct transition metal-catalyzed dichloromethylation of phenoxybenzene is not widely documented, related transformations provide a basis for potential synthetic strategies.

One plausible approach is a modification of the Friedel-Crafts reaction. mt.comyoutube.com Traditional Friedel-Crafts alkylations often employ stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃). mt.com Transition metal complexes, however, can act as more selective and efficient catalysts at lower loadings. For instance, a hypothetical reaction could involve the use of a transition metal catalyst to activate a dichloromethylating agent, such as chloroform (B151607) or dichloromethane (B109758), for the electrophilic substitution on the phenoxybenzene ring. The generally accepted mechanism for Friedel-Crafts alkylation involves the formation of a carbocation intermediate, which is promoted by a strong Lewis or Brønsted acid. nih.gov

Another potential pathway involves the transition metal-catalyzed cross-coupling of a suitable phenoxybenzene derivative with a dichloromethyl source. Furthermore, transition metal-catalyzed C-H activation represents a state-of-the-art strategy that could, in principle, be applied to the direct dichloromethylation of phenoxybenzene, avoiding the need for pre-functionalized starting materials. mt.com

Table 1: Comparison of Potential Transition Metal-Catalyzed Routes

| Catalytic Approach | Potential Catalyst | Hypothetical Substrates | Key Advantages |

|---|---|---|---|

| Friedel-Crafts Alkylation | Iron(III) chloride, Zinc(II) chloride | Phenoxybenzene, Dichloromethane | Utilizes readily available starting materials. |

| Cross-Coupling Reaction | Palladium or Copper complexes | 3-bromophenoxybenzene, Dichloromethyl reagent | Offers high selectivity and functional group tolerance. nih.gov |

| C-H Activation/Functionalization | Rhodium or Ruthenium complexes | Phenoxybenzene, Dichloromethyl source | High atom economy, avoids pre-functionalization. mt.com |

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful strategy in modern synthesis, often providing complementary reactivity to metal-based catalysts. acs.org For the synthesis of this compound, organocatalytic approaches could offer metal-free alternatives.

One potential avenue is through radical-mediated reactions. For example, a metal-free radical cascade dichloromethylation of activated alkenes using dichloromethane as the source of the dichloromethyl group has been reported. rsc.orgdocumentsdelivered.com This type of reactivity, initiated by organic peroxides, could potentially be adapted for the dichloromethylation of aromatic systems like phenoxybenzene.

Photoredox catalysis using organic dyes is another promising organocatalytic strategy. Visible-light-induced photocatalysis can generate highly reactive radical intermediates under mild conditions. rsc.org A hypothetical process could involve the generation of a dichloromethyl radical from a suitable precursor (e.g., chloroform) via a photoredox cycle, which then adds to the phenoxybenzene ring. acs.orgnih.gov

Table 2: Potential Organocatalytic Strategies

| Catalytic Approach | Catalyst Type | Potential Reagents | Key Advantages |

|---|---|---|---|

| Radical-Mediated C-H Dichloromethylation | Organic Peroxides (e.g., Dicumyl Peroxide) | Phenoxybenzene, Dichloromethane | Metal-free conditions, use of inexpensive reagents. rsc.org |

| Photoredox Catalysis | Organic Dyes (e.g., Eosin Y) | Phenoxybenzene, Chloroform | Mild reaction conditions, utilization of visible light. acs.org |

| Hydrogen-Bonding Catalysis | Thiourea or Squaramide derivatives | Phenoxybenzene, Electrophilic dichloromethyl source | Activation through non-covalent interactions. rsc.org |

Heterogeneous catalysts, which exist in a different phase from the reactants, offer significant advantages in terms of catalyst recovery, reusability, and process simplification, making them highly attractive for industrial applications. baranlab.orgpnnl.gov

For the synthesis of this compound, solid acid catalysts such as zeolites or sulfated zirconia could potentially replace homogeneous Lewis acids in Friedel-Crafts type reactions. These materials possess strong acid sites and can be easily separated from the reaction mixture by filtration. pnnl.gov

Photocatalysis using heterogeneous semiconductor materials is another viable approach. For instance, carbon nitride (g-C₃N₄) has been shown to be an effective photocatalyst for generating dichloromethyl radicals from chloroform under visible light irradiation for the dichloromethylation of enones. researchgate.netresearchgate.net This methodology could be explored for the direct functionalization of phenoxybenzene. The use of a quasi-homogeneous colloidal solution of the photocatalyst in a flow reactor has been shown to significantly increase productivity compared to batch processes. researchgate.net

Table 3: Overview of Potential Heterogeneous Catalytic Systems

| Catalyst Type | Example | Potential Reaction | Key Advantages |

|---|---|---|---|

| Solid Acids | Zeolites (e.g., H-ZSM-5), Montmorillonite Clay | Friedel-Crafts Dichloromethylation | Recyclability, thermal stability, shape selectivity. pnnl.gov |

| Heterogeneous Photocatalysts | Graphitic Carbon Nitride (g-C₃N₄), Titanium Dioxide (TiO₂) | Radical Dichloromethylation | Use of visible light, catalyst reusability, mild conditions. researchgate.netmdpi.com |

| Supported Metal Catalysts | Palladium on Carbon (Pd/C), Rhodium on Alumina (Rh/Al₂O₃) | Hydrogenation/Halogenation sequences | Ease of separation, high activity of the metal center. |

Green Chemistry Principles in the Sustainable Synthesis of this compound

The application of green chemistry principles is crucial for developing sustainable synthetic processes. This involves minimizing waste, using less hazardous chemicals, and improving energy efficiency. wikipedia.org

The choice of solvent is a key consideration in green chemistry. Many traditional organic solvents are volatile, toxic, and environmentally harmful. A known industrial preparation of m-phenoxybenzaldehyde involves the side-chain bromination of m-phenoxytoluene in carbon tetrachloride, a solvent that is now heavily restricted due to its environmental impact. google.com

The development of solvent-free reaction conditions or the use of environmentally benign solvents is therefore highly desirable. uni-regensburg.de Solvent-free approaches, where the reaction is conducted in the absence of a solvent or where one of the reactants acts as the solvent, can significantly reduce waste and simplify product purification. rsc.org When a solvent is necessary, green alternatives such as water, supercritical fluids (like CO₂), or bio-based solvents are preferred. For instance, performing the dichloromethylation in a biphasic system with a recyclable catalyst could be a greener alternative. researchgate.net

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. wikipedia.orgdocbrown.info A reaction with high atom economy generates minimal byproducts, thus reducing waste. kccollege.ac.in

The synthesis of this compound via the halogenation of 3-phenoxytoluene (B42325), as described in a patent, proceeds through a mixture of the monohalo and dihalo derivatives. google.com A simplified representation of the dichlorination of 3-phenoxytoluene can be used to illustrate the concept of atom economy.

Reaction: C₁₃H₁₂O + 2 Cl₂ → C₁₃H₁₀Cl₂O + 2 HCl

Atom Economy Calculation:

Molecular Weight of Desired Product (C₁₃H₁₀Cl₂O): 253.12 g/mol

Molecular Weight of Reactants (C₁₃H₁₂O + 2 Cl₂): 184.24 g/mol + 2 * 70.90 g/mol = 326.04 g/mol

Percent Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of Reactants) * 100

Percent Atom Economy = (253.12 / 326.04) * 100 ≈ 77.6%

This calculation shows that even with a 100% chemical yield, a significant portion of the reactant atoms end up as the byproduct, hydrogen chloride.

To optimize reaction efficiency and atom economy, synthetic routes that involve addition reactions or direct C-H functionalization are preferable to substitution reactions that generate stoichiometric byproducts. A hypothetical direct dichloromethylation using a catalyst would have a higher atom economy as it avoids the formation of HCl as a major byproduct. The ideal reaction would be the direct addition of a dichlorocarbene (B158193) equivalent to the aromatic ring, which would have a 100% atom economy. wikipedia.org

Design of Sustainable Reagents for Dichloromethylation

The transformation of aromatic aldehydes to their corresponding dichloromethyl derivatives is a crucial step in the synthesis of various agrochemicals and pharmaceuticals. Traditionally, this conversion has relied on aggressive and environmentally hazardous reagents such as phosphorus pentachloride (PCl₅) and thionyl chloride (SOCl₂). The pursuit of green chemistry principles has spurred the development of more sustainable reagents and methodologies for this transformation, focusing on reduced hazard, waste minimization, and improved reaction efficiency. This section explores recent advancements in the design and application of sustainable reagents for the dichloromethylation of aromatic aldehydes, with a focus on producing this compound.

A significant step towards a more sustainable dichloromethylation process involves the use of oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF). This system offers a milder alternative to harsher, traditional reagents. The reaction proceeds through the formation of the Vilsmeier reagent, which is the active chlorinating species. This method is noted for its high efficiency and the fact that the byproducts, carbon dioxide and carbon monoxide, are gaseous, which simplifies purification.

Another promising avenue in the development of sustainable dichloromethylation reagents is the use of solid-supported reagents. These reagents, where the active chemical species is immobilized on a polymer support, offer significant advantages in terms of product purification, as the spent reagent can be removed by simple filtration. This approach also allows for the potential recycling and reuse of the reagent, further enhancing the sustainability of the process. One such example is the use of polymer-supported triphenylphosphine (B44618). In the presence of a chlorine source like carbon tetrachloride (CCl₄), polymer-supported triphenylphosphine can effectively convert aldehydes to dichloromethyl compounds. The polymer-supported triphenylphosphine oxide byproduct can often be recovered and regenerated.

More recently, photocatalytic methods have emerged as a cutting-edge, sustainable approach for dichloromethylation. These methods utilize visible light to activate a photocatalyst, which then initiates the dichloromethylation of the aldehyde using a benign and inexpensive source of the dichloromethyl group, such as chloroform (CHCl₃). This technique avoids the need for stoichiometric, often toxic, reagents and operates under mild reaction conditions.

While specific studies on the dichloromethylation of 3-phenoxybenzaldehyde (B142659) using these sustainable methods are not extensively documented in publicly available literature, the general applicability of these reagents to a range of aromatic aldehydes suggests their potential for this specific transformation. The following table provides a comparative overview of these sustainable dichloromethylation reagents based on their general performance with aromatic aldehydes.

| Reagent System | Typical Substrate | Typical Reaction Conditions | Reported Yield (%) | Sustainability Advantages |

| Oxalyl Chloride / cat. DMF | Aromatic Aldehydes | Inert solvent, room temperature to mild heating | High | Milder conditions, gaseous byproducts simplify workup. |

| Polymer-Supported Triphenylphosphine / CCl₄ | Aromatic Aldehydes | Organic solvent, often requires heating | Moderate to High | Facile removal of reagent by filtration, potential for reagent recycling. |

| Photocatalyst / Chloroform | Aromatic Aldehydes | Visible light irradiation, room temperature | Varies | Utilizes an inexpensive and relatively benign dichloromethyl source, mild reaction conditions, avoids harsh reagents. |

Table 1: Comparison of Sustainable Dichloromethylation Reagents for Aromatic Aldehydes

The design of sustainable reagents for dichloromethylation is an active area of research. The development of catalytic systems, the use of renewable feedstocks for reagent synthesis, and the application of alternative energy sources like microwave irradiation and ultrasound are all contributing to the creation of more environmentally benign and efficient synthetic routes to valuable compounds like this compound.

Mentioned Chemical Compounds:

| Chemical Name |

| This compound |

| 3-Phenoxybenzaldehyde |

| Carbon dioxide |

| Carbon monoxide |

| Carbon tetrachloride |

| Chloroform |

| N,N-Dimethylformamide |

| Oxalyl chloride |

| Phosphorus pentachloride |

| Polymer-supported triphenylphosphine |

| Polymer-supported triphenylphosphine oxide |

| Thionyl chloride |

Mechanistic Investigations into the Reactivity of 1 Dichloromethyl 3 Phenoxybenzene

Elucidation of Reaction Pathways Involving the Dichloromethyl Moiety

The dichloromethyl group is the primary site of reactivity in 1-(dichloromethyl)-3-phenoxybenzene, capable of participating in a range of reactions including carbenoid generation, nucleophilic displacement, and radical processes.

The presence of two chlorine atoms on the benzylic carbon allows for the generation of a carbene-like species, or carbenoid, under appropriate conditions. This typically involves the use of a strong, non-nucleophilic base to abstract the benzylic proton, followed by the elimination of a chloride ion. The resulting phenoxyphenylcarbene is a highly reactive intermediate that can undergo various subsequent reactions, such as insertion into C-H bonds or addition to alkenes to form cyclopropanes. While specific studies on this compound are not extensively documented, the general mechanism for carbenoid formation from gem-dihaloalkanes is well-established.

The benzylic position of this compound is susceptible to nucleophilic attack, proceeding through either an SN1 or SN2 mechanism depending on the reaction conditions and the nucleophile. In the presence of a strong nucleophile and a polar aprotic solvent, an SN2 pathway is likely, where the nucleophile directly displaces one of the chloride ions.

Conversely, under solvolytic conditions with a weak nucleophile, an SN1 mechanism may be favored. This would involve the initial slow departure of a chloride ion to form a resonance-stabilized secondary benzylic carbocation. The presence of the benzene (B151609) ring allows for the delocalization of the positive charge, enhancing the stability of this intermediate. The subsequent attack by a nucleophile would then be rapid. A key industrial application of this type of reactivity is the hydrolysis of the dichloromethyl group to form an aldehyde. For instance, the related compound 3-phenoxybenzal bromide can be hydrolyzed to 3-phenoxybenzaldehyde (B142659), a reaction that proceeds via nucleophilic substitution. google.com It is reasonable to assume that this compound undergoes a similar transformation to yield the same aldehyde product.

Table 1: Plausible Nucleophilic Displacement Reactions of this compound

| Nucleophile | Product | Plausible Mechanism |

|---|---|---|

| H₂O | 3-Phenoxybenzaldehyde | SN1/SN2 |

| ROH | 3-Phenoxybenzaldehyde acetal | SN1/SN2 |

| CN⁻ | 3-Phenoxybenzonitrile (after oxidation) | SN2 |

The benzylic C-H bond in this compound can be susceptible to homolytic cleavage under radical conditions, typically initiated by light or a radical initiator. This would generate a resonance-stabilized benzylic radical. The presence of the two chlorine atoms can influence the stability and subsequent reactivity of this radical.

A common radical reaction is further halogenation. In the presence of a halogen source and an initiator, a radical chain reaction can occur. The propagation steps would involve the abstraction of the benzylic hydrogen by a halogen radical, followed by the reaction of the resulting benzylic radical with a halogen molecule to regenerate the halogen radical and form 1-(trichloromethyl)-3-phenoxybenzene. The stability of the benzylic radical intermediate is a key factor driving this selectivity.

Stereoelectronic and Steric Modulations by the Phenoxy Group on Reactivity

The phenoxy group at the meta position exerts significant electronic and steric influence on the reactivity of the dichloromethyl moiety, modulating reaction rates and outcomes.

The phenoxy group is generally considered to be an ortho, para-directing group in electrophilic aromatic substitution due to its electron-donating resonance effect. However, it also possesses an electron-withdrawing inductive effect due to the electronegativity of the oxygen atom. When placed at the meta position relative to the dichloromethyl group, its resonance effects on the benzylic center are minimized.

The phenoxy group is a relatively bulky substituent. Its presence at the meta position can create steric hindrance that influences the approach of reagents to the dichloromethyl center. This steric congestion can disfavor bimolecular reactions (SN2) with bulky nucleophiles.

Furthermore, the rotational freedom around the C-O and C-C bonds can lead to different conformations of the molecule. Certain conformations may shield the dichloromethyl group more effectively than others, thereby influencing its accessibility and reactivity. For instance, conformations where the phenoxy group is oriented towards the dichloromethyl group would present a greater steric barrier to an incoming nucleophile or radical species. The interplay between these steric and conformational factors can play a crucial role in determining the selectivity and efficiency of reactions at the benzylic center.

Intramolecular Cyclization Pathways Dictated by Substituent Arrangement

The structure of this compound, featuring two aromatic rings linked by an ether oxygen and possessing a reactive dichloromethyl group, presents the potential for intramolecular cyclization reactions. The arrangement and nature of substituents on either of the phenyl rings can significantly dictate the preferred cyclization pathway. Electrophilic or radical conditions can initiate reactions where the dichloromethyl group acts as the precursor to the cyclizing entity.

The positioning of the phenoxy group meta to the dichloromethyl group is critical. Under conditions that promote the formation of a carbocation or a carbene at the dichloromethyl carbon, this electrophilic center can attack one of the aromatic rings. The outcome of this intramolecular electrophilic substitution is heavily influenced by the electronic properties of substituents.

Activating Substituents : Electron-donating groups (e.g., -OCH₃, -CH₃) on either aromatic ring would increase the nucleophilicity of the ring, thereby activating it towards electrophilic attack. The position of these substituents would direct the cyclization to specific carbons (ortho or para to the activator), potentially leading to different isomeric products of the cyclized system (e.g., substituted fluorene (B118485) derivatives).

Deactivating Substituents : Conversely, electron-withdrawing groups (e.g., -NO₂, -CN) would deactivate the rings, making cyclization less favorable and requiring more forcing reaction conditions.

While direct studies on this compound are not extensively published, the principles of substituent effects on intramolecular cyclizations are well-established for similar systems. For instance, studies on the cyclization of aryl-substituted alkynes have shown that the nature of the substituent determines the efficiency and pathway of the cyclization process. rsc.org It is proposed that the reaction can proceed through intermediates like a vinyl cation or a bridged ion, with the final product distribution depending on the stability of these intermediates, which is governed by the substituents. rsc.org

A hypothetical reaction scheme for the cyclization of a substituted this compound derivative is presented below, illustrating how different substituents could direct the reaction outcome.

| Substituent (R) on Phenoxy Ring | Expected Effect on Cyclization | Potential Major Product |

| Electron-Donating (e.g., 4'-Methoxy) | Activation of the phenoxy ring, directing attack to the ortho position relative to the ether linkage. | Substituted dibenzofuran (B1670420) derivative |

| Electron-Withdrawing (e.g., 4'-Nitro) | Deactivation of the phenoxy ring, potentially favoring attack on the unsubstituted benzene ring. | Substituted fluorene derivative |

| No Substituent (H) | Competition between attack on the two rings, potentially leading to a mixture of products. | Mixture of dibenzofuran and fluorene derivatives |

Experimental Methodologies for Mechanistic Elucidation

To move from proposed pathways to confirmed mechanisms, a suite of experimental techniques is employed. These methods provide evidence for bond-making and bond-breaking events, identify rate-limiting steps, and characterize fleeting intermediates.

Isotopic Labeling Studies for Bond Scission and Formation Analysis

Isotopic labeling is a powerful tool for tracing the path of atoms throughout a chemical reaction. nih.gov By replacing an atom in a reactant with one of its heavier, stable isotopes (e.g., ¹³C for ¹²C, or deuterium (B1214612) (D) for hydrogen (H)), one can follow the labeled atom's position in the products and intermediates. This provides unambiguous evidence of bond scission and formation. researchgate.net

For this compound, a key mechanistic question could be the precise nature of the cyclization. A hypothetical isotopic labeling experiment could involve:

Synthesis : Prepare this compound with a ¹³C label at the dichloromethyl carbon (1-([¹³C]dichloromethyl)-3-phenoxybenzene).

Reaction : Subject the labeled compound to cyclization conditions.

Analysis : Use techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS) to determine the position of the ¹³C label in the final cyclized product.

This would confirm whether the dichloromethyl carbon is incorporated into the new ring as expected. Similarly, labeling one of the aromatic rings with deuterium could help differentiate between cyclization onto the substituted ring versus the phenoxy ring.

Kinetic Isotope Effect (KIE) Analysis for Rate-Determining Step Identification

The Kinetic Isotope Effect (KIE) is a phenomenon where molecules containing heavier isotopes react at different rates than their non-substituted counterparts. princeton.edu This effect is particularly pronounced when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. libretexts.org Measuring the KIE, often expressed as the ratio of rate constants (e.g., kH/kD for a hydrogen/deuterium substitution), provides critical information about the transition state of the slowest step. libretexts.org

In the context of this compound, the hydrogen atom on the dichloromethyl carbon could be a site for investigation. If a reaction mechanism involves the abstraction of this hydrogen by a base in the rate-determining step (e.g., to form a carbene), one would expect a significant primary KIE.

Normal Primary KIE (kH/kD > 1) : A value typically between 2 and 8 would indicate that the C-H bond is being broken in the rate-determining step. The bond to the lighter isotope (H) is weaker and vibrates at a higher frequency, leading to a faster reaction rate. libretexts.org

No Significant KIE (kH/kD ≈ 1) : This would suggest that the C-H bond is not broken in the rate-determining step. For example, if the rate-determining step is the loss of a chloride ion to form a carbocation, the C-H bond remains intact, and no primary KIE would be observed. nih.gov

Secondary KIE (kH/kD ≠ 1) : These are smaller effects observed when the labeled bond is not broken but is located near the reaction center. They can provide information about changes in hybridization at the carbon atom in the transition state. libretexts.org

| Hypothetical Reaction Step | Isotopic Substitution | Expected kH/kD | Interpretation |

| Base-induced H-abstraction | C-H vs C-D | ~7 | C-H bond cleavage is in the rate-determining step. |

| Lewis acid-assisted Cl⁻ loss | C-H vs C-D | ~1 | C-H bond is not broken in the rate-determining step. |

| Electrophilic attack on ring | Aryl-H vs Aryl-D | >1 | Indicates σ-complex formation is part of the rate-determining step. rsc.org |

Characterization of Reactive Intermediates via Advanced Spectroscopic Probes for Mechanistic Proof

Many reactions, particularly those involving cyclization, proceed through highly reactive, short-lived intermediates such as carbocations, carbenes, or radicals. researchwithnj.com Direct detection and characterization of these species provide compelling evidence for a proposed reaction mechanism. However, their low concentration and fleeting lifetimes make them difficult to observe under normal reaction conditions.

Advanced spectroscopic techniques are required to probe these elusive species:

Transient Absorption Spectroscopy : This pump-probe technique uses a laser pulse to initiate the reaction (pump) and a second, delayed pulse to record the absorption spectrum of what is present (probe). This allows for the detection of species that exist on timescales from femtoseconds to milliseconds.

Matrix Isolation Spectroscopy : The reaction precursor is diluted in a solid, inert gas (like argon) at cryogenic temperatures. A photochemical or thermal trigger initiates the reaction, and the reactive intermediates are trapped in the inert matrix, extending their lifetime and allowing for characterization by methods like IR or EPR spectroscopy.

Electron Paramagnetic Resonance (EPR) Spectroscopy : This technique is specifically used to detect and characterize species with unpaired electrons, such as radicals or certain carbenes (triplet state).

For this compound, if cyclization proceeds via a carbene intermediate, it could potentially be trapped in an argon matrix and identified by its characteristic IR absorption bands. If a radical mechanism is at play, EPR spectroscopy would be the tool of choice to detect the radical intermediates. nih.gov

Computational Chemistry Approaches to Reaction Mechanism Prediction

Alongside experimental methods, computational chemistry has become an indispensable tool for studying reaction mechanisms. Theoretical calculations can model reaction pathways, predict the structures and energies of intermediates and transition states, and provide insights that are difficult or impossible to obtain experimentally.

Density Functional Theory (DFT) Calculations for Transition State Characterization

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.net It offers a good balance between accuracy and computational cost, making it a popular choice for studying complex organic reactions.

In the investigation of this compound reactivity, DFT calculations can be used to:

Map the Potential Energy Surface : By calculating the energy of the molecular system as the geometry changes, DFT can map out the entire reaction pathway from reactants to products.

Identify Stationary Points : This includes locating the energy minima corresponding to reactants, products, and intermediates, as well as the saddle points corresponding to transition states.

Characterize Transition States : DFT can predict the geometry of a transition state and, through vibrational frequency analysis, confirm that it is a true saddle point (characterized by having exactly one imaginary frequency). The energy of the transition state determines the activation energy barrier for the reaction step. researchgate.net

For the intramolecular cyclization of this compound, DFT could be employed to compare the activation energies of several plausible pathways. For example, one could calculate the energy barriers for the formation of different cyclized isomers. The pathway with the lowest calculated activation energy is predicted to be the most favorable kinetically.

| Hypothetical Cyclization Pathway | Calculated Activation Energy (kcal/mol) | Predicted Outcome |

| Pathway A: Attack on phenoxy ring | 25 | Less Favorable |

| Pathway B: Attack on unsubstituted ring | 20 | More Favorable |

| Pathway C: Rearrangement before cyclization | 35 | Unlikely |

These computational results can guide experimental work and help interpret complex experimental data, such as product ratios and kinetic measurements.

Molecular Dynamics Simulations for Dynamic Reaction Pathway Analysis

Molecular Dynamics (MD) simulations offer a powerful lens for observing the time-evolution of a chemical system at the atomic level. nih.gov For a molecule like this compound, reactive MD (RMD) simulations, which utilize specialized reactive force fields like ReaxFF, would be employed to model the breaking and forming of chemical bonds during a reaction. nih.govresearchgate.net This approach allows for the discovery of complex reaction networks and previously unknown pathways without prior assumptions. acs.orgcitedrive.com

The simulation process begins by defining a system containing this compound and other relevant reactants in a virtual simulation box. By repeatedly calculating the forces on each atom and updating their positions and velocities over small time steps (on the order of femtoseconds), a trajectory of the system's dynamic behavior is generated. nih.gov This trajectory provides a direct view of the chemical transformations as they occur.

Automated tools can then analyze these trajectories to identify elementary reaction steps, transition states, and products. nih.govacs.org This automated mapping of the reaction landscape is crucial for understanding complex mechanisms, such as pyrolysis or reactions with other monomers. citedrive.comresearchgate.net The pathways identified via RMD are typically considered preliminary and are often validated with higher-level quantum mechanical calculations to refine their energetic accuracy. researchgate.netcitedrive.com

Table 1: Illustrative Reaction Pathway Analysis via MD Simulations This table conceptualizes how MD simulation data would be broken down to analyze a hypothetical reaction involving this compound.

| Reaction Phase | Potential Elementary Steps | Description |

| Initiation | C-Cl bond homolysis | The initial breaking of a covalent bond, often induced by heat or light, to form radical species. MD simulations can model the dynamics of this bond dissociation. |

| Propagation | Radical substitution on an aromatic ring | A series of steps where the initial radical reacts with other molecules to form new products and regenerate a radical species, continuing the reaction chain. |

| Side Reactions | Dimerization or rearrangement | Competing reaction pathways that may occur, such as the combination of two radical intermediates or intramolecular rearrangements. RMD is effective at discovering such unexpected events. acs.org |

| Termination | Radical-radical combination | Two radical species combine to form a stable, non-radical product, ending the reaction chain. |

Quantum Chemical Analysis of Electronic Structure and Reactivity Descriptors

Quantum chemical methods, particularly Density Functional Theory (DFT), provide profound insights into the electronic structure of a molecule, which governs its chemical reactivity. mdpi.commdpi.com For this compound, DFT calculations would be used to determine a set of "reactivity descriptors" that quantify its stability and reactive tendencies. researchgate.netnih.gov These descriptors are derived from the molecule's electronic properties, such as its ionization potential (I) and electron affinity (A). acs.org

These calculations typically involve optimizing the molecule's geometry to find its lowest energy state and then computing the energies of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The difference in energy between the HOMO and LUMO, known as the energy gap, is a critical indicator of molecular stability; a smaller gap generally implies higher reactivity. mdpi.com

From these fundamental properties, a suite of global reactivity descriptors can be calculated to build a comprehensive reactivity profile. nih.govmdpi.com These indices help predict how the molecule will behave in various chemical environments, for instance, in electrophilic or nucleophilic substitution reactions. nih.govnih.gov The analysis of these descriptors within the framework of Conceptual DFT has become a powerful tool for studying the reactivity of organic molecules. nih.gov

Table 2: Global Reactivity Descriptors from DFT This table defines key global reactivity descriptors and their significance in the context of chemical reactivity, with formulas based on Ionization Potential (I) and Electron Affinity (A).

| Descriptor | Formula | Chemical Significance |

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron; indicates the molecule's tendency to act as an electron donor. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added; indicates the molecule's tendency to act as an electron acceptor. |

| Chemical Potential (μ) | μ = -(I+A)/2 | Represents the "escaping tendency" of electrons from a system. A higher chemical potential suggests greater nucleophilicity. nih.gov |

| Chemical Hardness (η) | η = (I-A)/2 | Measures the resistance of a molecule to change its electron distribution. Harder molecules have a larger HOMO-LUMO gap and are less reactive. mdpi.comnih.gov |

| Global Softness (S) | S = 1/(2η) | The reciprocal of hardness; a measure of a molecule's polarizability and reactivity. Softer molecules are generally more reactive. |

| Electrophilicity Index (ω) | ω = μ²/ (2η) | Quantifies the ability of a species to accept electrons; a high value indicates a good electrophile. nih.gov |

| Nucleophilicity Index (N) | Relative Scale | A parameter that ranks the nucleophilic character of a series of molecules relative to a standard. |

Applications of 1 Dichloromethyl 3 Phenoxybenzene in Advanced Organic Synthesis and Materials Science Research

As a Versatile Synthon for Complex Molecular Architectures

A synthon is a conceptual unit within a molecule that assists in the formation of a synthesis strategy. 1-(Dichloromethyl)-3-phenoxybenzene serves as a versatile synthon, providing a unique combination of a masked aldehyde functionality and a robust polyaromatic backbone. This allows for its incorporation into complex structures through various synthetic transformations.

The dichloromethyl group is a key functional handle that can be readily converted into other reactive intermediates, making this compound a useful precursor for building heterocyclic rings. One of the most direct applications is the hydrolysis of the dichloromethyl group to a formyl (aldehyde) group. The resulting 3-phenoxybenzaldehyde (B142659) can then participate in a wide array of classical cyclocondensation reactions to form heterocycles.

For instance, the aldehyde can react with dinucleophiles such as 2-aminothiophenol (B119425) to yield benzothiazole (B30560) derivatives nih.gov, or with various active methylene (B1212753) compounds in multicomponent reactions to construct complex heterocyclic systems. nih.gov The general strategy involves the in situ or stepwise formation of an aldehyde which then undergoes cyclization with an appropriate partner. This approach is fundamental in the synthesis of nitrogen- and sulfur-containing heterocycles, many of which are scaffolds for biologically active compounds. researchgate.net

Table 1: Potential Heterocycle Syntheses from this compound via Aldehyde Intermediate

| Heterocycle Class | Reaction Type | Potential Reactant(s) |

|---|---|---|

| Benzothiazoles | Cyclocondensation | 2-Aminothiophenol |

| Quinolines | Friedländer Annulation | 2-Aminoaryl ketones |

| Pyrimidines | Biginelli Reaction | Ethyl acetoacetate, Urea |

| Dihydropyridines | Hantzsch Synthesis | Ethyl acetoacetate, Ammonia |

This table represents plausible synthetic routes based on the reactivity of the 3-phenoxybenzaldehyde intermediate.

The development of novel polycyclic aromatic hydrocarbons (PAHs) and extended π-conjugated systems is a cornerstone of materials science, with applications in organic electronics and photonics. nih.gov While direct polymerization or extension from this compound is not common, its structural motif is relevant. The diaryl ether linkage provides a flexible, non-planar connection between two aromatic rings.

This compound can serve as a foundational building block upon which further aromatic rings are annulated. nih.gov For example, after functionalization of the aromatic rings with halides or boronic esters, palladium-catalyzed cross-coupling reactions can be employed to attach additional aryl groups, leading to the formation of larger, more complex PAHs. The dichloromethyl group can be retained as a reactive site for later-stage modifications or converted to other functionalities like a carbonyl or a methylene bridge to influence the electronic properties and conformation of the final structure.

In the context of total synthesis, where the goal is the complete chemical synthesis of a complex natural product from simple precursors, this compound is not a widely cited key fragment in prominent literature. nih.govnih.gov However, its structural features make it a potentially useful, specialized building block. The diaryl ether moiety is present in a variety of natural products, and the dichloromethyl group offers a masked aldehyde, which is a versatile functional group for carbon-carbon bond formation.

A synthetic strategy could involve using this compound to introduce the 3-phenoxyphenyl fragment into a larger molecule. The dichloromethyl group could then be unmasked and elaborated through reactions like Wittig olefination, aldol (B89426) condensation, or reductive amination to build out the carbon skeleton of the target molecule. Its application would likely be in syntheses where the specific substitution pattern and the latent aldehyde functionality are strategically advantageous.

Functional Group Transformations and Derivatizations facilitated by this compound

The chemical reactivity of this compound is dominated by the dichloromethyl group, which can undergo a variety of transformations, and the potential for functionalization of its two aromatic rings.

The dichloromethyl group is at the same formal oxidation state as a carboxylic acid derivative and can be manipulated to access different oxidation levels.

Oxidation: The most common transformation is hydrolysis to the corresponding aldehyde, 3-phenoxybenzaldehyde. This is typically achieved under aqueous acidic or basic conditions, or with the aid of Lewis acids. The resulting aldehyde is a versatile intermediate for numerous subsequent reactions.

Reduction: The dichloromethyl group can be reduced to different products depending on the reagents and conditions used.

Reduction to a methyl group: Complete reduction to the 3-phenoxytoluene (B42325) can be achieved using strong reducing agents. A powerful method for the exhaustive reduction of carbonyl-level functional groups to a methyl group involves the use of triethylsilane (Et3SiH) in the presence of a strong Lewis acid catalyst like tris(pentafluorophenyl)borane (B72294) (B(C6F5)3). researchgate.netorganic-chemistry.org

Partial reduction: Milder reducing agents could potentially lead to the formation of the monochloromethyl derivative, 1-(chloromethyl)-3-phenoxybenzene, although controlling the selectivity can be challenging.

Table 2: Summary of Plausible Functional Group Transformations

| Reagent(s) | Product Functional Group | Reaction Type |

|---|---|---|

| H₂O, H⁺ or OH⁻ | Aldehyde (-CHO) | Hydrolysis |

| Et₃SiH, B(C₆F₅)₃ | Methyl (-CH₃) | Exhaustive Reduction |

| LiAlH₄ or NaBH₄ | Alcohol (-CH₂OH) | Reduction (after hydrolysis) |

This table outlines potential transformations based on established chemical methodologies for related functional groups.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. While this compound itself lacks the typical halide or triflate leaving groups on its aromatic rings necessary for direct participation in these reactions, it serves as a substrate that can be readily modified for such purposes. libretexts.orglibretexts.org

To facilitate cross-coupling, one or both of the aromatic rings would first need to be halogenated (e.g., brominated or iodinated) via electrophilic aromatic substitution. The resulting halo-substituted derivative could then engage in a variety of powerful bond-forming reactions:

Suzuki-Miyaura Coupling: Reaction with an arylboronic acid or ester to form a biaryl linkage, further extending the polyaromatic system. libretexts.orgresearchgate.net

Sonogashira Coupling: Reaction with a terminal alkyne to introduce a rigid, linear alkynyl moiety, useful for constructing conjugated materials. wikipedia.orgorganic-chemistry.orgnih.govrsc.org

Heck Reaction: Reaction with an alkene to form a new carbon-carbon bond with a vinyl group, enabling the synthesis of stilbene-like structures. organic-chemistry.orgwikipedia.orglibretexts.org

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond, introducing arylamine functionalities which are prevalent in pharmaceuticals and organic electronic materials. wikipedia.orgnih.govrsc.org

The dichloromethyl group can be carried through these coupling sequences and transformed in a later step, demonstrating the molecule's utility in a multi-step, convergent synthesis strategy.

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 3-Phenoxybenzaldehyde |

| 3-Phenoxytoluene |

| 1-(Chloromethyl)-3-phenoxybenzene |

| Benzothiazole |

| Quinoline |

| Pyrimidine |

| Dihydropyridine |

| Xanthene |

| Ethyl acetoacetate |

| Urea |

| Dimedone |

| Tris(pentafluorophenyl)borane |

Cycloaddition Reactions Involving Activated Functionalities

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic compounds. numberanalytics.comyoutube.com The viability of this compound as a participant in such reactions is an area of intriguing research possibilities. The dichloromethyl group, while not a typical dienophile or diene itself, can be chemically transformed into functionalities that are active in cycloadditions.

For instance, elimination of HCl from the dichloromethyl group could potentially generate a chlorosubstituted vinylarene in situ. This activated alkene could then participate as a dienophile in [4+2] cycloaddition reactions, such as the Diels-Alder reaction. youtube.comyoutube.com The phenoxy-substituted phenyl ring could act as the diene component, although this is less common for simple benzene (B151609) rings unless they are part of a larger, more reactive aromatic system. researchgate.net

Alternatively, the dichloromethyl group could be converted to other functionalities more amenable to cycloadditions. Hydrolysis to the corresponding aldehyde, for example, would open pathways to various cycloaddition reactions. Furthermore, the electronic nature of the phenoxy group can influence the reactivity of the aromatic ring, potentially activating it for participation in specific types of pericyclic reactions. youtube.com

| Potential Cycloaddition Pathway | Reactive Functionality | Exemplary Reaction Type | Potential Product Class |

| In-situ elimination | Monochlorovinylarene | [4+2] Cycloaddition | Substituted cyclohexenes |

| Hydrolysis then derivatization | α,β-Unsaturated aldehyde | Hetero-Diels-Alder | Dihydropyrans |

| Transformation to a nitrile oxide | Nitrile oxide | 1,3-Dipolar Cycloaddition | Isoxazolines |

This table presents hypothetical pathways for the application of this compound in cycloaddition reactions based on the reactivity of its functional groups.

Potential in Polymer and Material Science Research as a Synthetic Precursor

The unique combination of a reactive dichloromethyl group and a stable phenoxybenzene moiety makes this compound a promising building block in materials science.

A key potential application of this compound is its use as a starting material for the synthesis of novel monomers. The dichloromethyl group can be readily converted into a variety of other functional groups, thereby allowing for the design of monomers with specific, well-defined architectures.

For example, hydrolysis of the dichloromethyl group would yield 3-phenoxybenzaldehyde. This aldehyde can then undergo various reactions, such as Wittig or Horner-Wadsworth-Emmons reactions, to introduce vinyl or other polymerizable groups. This would result in styrenic or acrylic-type monomers bearing a bulky and rigid phenoxybenzene side group.

Another synthetic route could involve the conversion of the dichloromethyl group to a dicarboxylic acid or a diol. These difunctional monomers could then be used in step-growth polymerization to produce polyesters or polyethers with the phenoxybenzene unit integrated into the polymer backbone.

| Target Monomer Type | Key Transformation of Dichloromethyl Group | Potential Polymerization Method |

| Styrenic Monomer | Hydrolysis to aldehyde, followed by Wittig reaction | Chain-growth polymerization |

| Acrylate Monomer | Hydrolysis to aldehyde, followed by Horner-Wadsworth-Emmons | Chain-growth polymerization |

| Dicarboxylic Acid Monomer | Oxidation | Step-growth polymerization |

| Diol Monomer | Hydrolysis and reduction | Step-growth polymerization |

This table outlines potential synthetic strategies to convert this compound into various functional monomers.

The incorporation of the 3-phenoxybenzene moiety into a polymer backbone can impart desirable properties such as thermal stability, chemical resistance, and specific optoelectronic characteristics. Polyphenyl ethers, for instance, are known for their high performance in demanding applications. wikipedia.org By transforming this compound into a suitable difunctional monomer, it can be integrated into various polymer architectures.

For example, if converted to a diphenolic monomer, it could be used in the synthesis of poly(ether ether ketone) (PEEK) or other high-performance polyarylethers. The presence of the phenoxy side group could influence the polymer's solubility, processability, and final material properties. The meta-substitution pattern would likely lead to amorphous polymers with good solubility in common organic solvents.

Supramolecular chemistry focuses on the non-covalent interactions that govern the self-assembly of molecules into well-ordered, functional structures. The rigid and planar nature of the phenoxybenzene unit in this compound makes it an attractive candidate for the design of molecules that can undergo self-assembly.

The aromatic rings can participate in π-π stacking interactions, which are a key driving force for the self-organization of many organic molecules. nih.govresearchgate.net By attaching appropriate recognition units to the this compound scaffold, it is possible to program the self-assembly process to form specific nanostructures such as nanofibers, vesicles, or liquid crystals.

For instance, the dichloromethyl group could be functionalized with hydrogen-bonding motifs or long alkyl chains to create amphiphilic molecules. These molecules could then self-assemble in solution to form complex supramolecular architectures. The ability to control the assembly through molecular design opens up possibilities for the development of new materials for applications in sensing, catalysis, and drug delivery.

Theoretical and Computational Studies on 1 Dichloromethyl 3 Phenoxybenzene and Its Derivatives

Electronic Structure and Bonding Analysis

The electronic characteristics of 1-(dichloromethyl)-3-phenoxybenzene are governed by the interplay of the electronic effects of the dichloromethyl and phenoxy substituents on the benzene (B151609) ring.

The electronic structure of this compound can be understood through the lens of molecular orbital (MO) theory. The benzene ring itself possesses a delocalized π-electron system, which is perturbed by the attached functional groups. sid.ir The dichloromethyl (-CHCl₂) group and the phenoxy (-OPh) group both influence the electron density distribution within the aromatic ring through inductive and resonance effects. auburn.edulibretexts.org

The combination of a meta-directing deactivator (in terms of electrophilic substitution, due to the -I effect of the -CHCl₂ group) and an ortho-, para-directing activator (the phenoxy group) results in a complex electron density map. Computational studies on similar substituted benzenes show that the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding the molecule's reactivity. In substituted benzenes, the HOMO is often associated with the π-system of the ring and the electron-donating groups, while the LUMO is associated with the π*-system and electron-withdrawing groups. sid.irrdd.edu.iq For this compound, the HOMO would likely have significant contributions from the phenoxy-substituted ring, while the LUMO would be influenced by the dichloromethyl-substituted ring.

Natural Bond Orbital (NBO) analysis is a computational method that provides a localized picture of bonding and allows for the quantification of donor-acceptor interactions within a molecule. uni-muenchen.denumberanalytics.comq-chem.com For this compound, NBO analysis would be instrumental in dissecting the electronic interactions that determine its structure and reactivity.

NBO analysis can quantify the hyperconjugative interactions between filled (donor) and empty (acceptor) orbitals. A key interaction would be the delocalization of the oxygen lone pairs (n_O) into the antibonding π* orbitals of the benzene ring (n_O → π*). This interaction is responsible for the +R effect of the phenoxy group. rsc.orgmaterialsciencejournal.org Similarly, NBO analysis could reveal hyperconjugative interactions involving the C-Cl σ bonds and the aromatic π-system. The analysis provides insights into the hybridization of the atomic orbitals. For instance, the carbon atoms in the benzene ring are sp² hybridized, but substitution can cause slight deviations from this ideal hybridization. youtube.com

The charge distribution can also be detailed through NBO analysis. The carbon atom of the dichloromethyl group would be expected to carry a partial positive charge due to the electronegativity of the chlorine atoms. The oxygen atom of the phenoxy group would have a partial negative charge, while the carbon atoms of the benzene rings would exhibit a more complex pattern of partial charges due to the competing inductive and resonance effects.

A hypothetical NBO analysis might reveal the following key interactions, with stabilization energies (E(2)) indicating the strength of the interaction:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) (Hypothetical) |

| n(O) | π(Cring-Cring) | High |

| σ(C-H) | σ(C-Cl) | Moderate |

| π(Cring-Cring) | σ*(C-Cl) | Low |

This table is illustrative and based on general principles of NBO analysis on similar structures. Actual values would require specific calculations.

The benzene ring in this compound is aromatic, a property that confers significant stability. This aromaticity arises from the cyclic, planar arrangement of six sp²-hybridized carbon atoms with a continuous loop of 6 π-electrons. sid.ir The substituents, however, modulate this aromaticity and introduce complex resonance effects.

The phenoxy group, through its +R effect, donates electron density to the benzene ring it is attached to, enhancing the electron density at the ortho and para positions. auburn.edu This is depicted by the following resonance structures:

Illustrative resonance structures showing delocalization from the phenoxy group.

The dichloromethyl group primarily exerts a -I effect, withdrawing electron density from the ring and making it less reactive towards electrophilic attack. While a +R effect from the chlorine atoms is theoretically possible, the -I effect is generally dominant for halogens. stackexchange.comquora.com The interplay of these effects from two different substituents on the same ring in a meta-relationship leads to a nuanced pattern of reactivity and electron distribution.

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and flexibility of this compound are crucial for its interactions and properties.

For the phenoxy group, studies on the analogous molecule diphenyl ether have shown that the molecule is not planar. The two phenyl rings are twisted with respect to each other to minimize steric hindrance. The global minimum conformation is a "skewed" structure, and there are energy barriers to planar and perpendicular arrangements of the rings. cdnsciencepub.com A similar twisted conformation is expected for the phenoxy fragment in this compound.

The rotation around the bond connecting the dichloromethyl group to the benzene ring will also have specific energy minima and maxima, influenced by steric interactions between the chlorine atoms and the ortho-hydrogens of the benzene ring.

A simplified potential energy diagram for the rotation around the C-O bond of the ether linkage, based on studies of diphenyl ether, would likely show energy minima at non-planar dihedral angles and energy maxima at planar and perpendicular conformations.

| Dihedral Angle (C-O-C-C) | Relative Energy (kcal/mol) (Analogous System) | Conformation |

| 0° | High | Planar (Steric hindrance) |

| ~40° | Low | Skewed (Minimum) |

| 90° | Moderate | Perpendicular |

| 180° | High | Planar (Steric hindrance) |

This table is based on computational studies of diphenyl ether and serves as an analogy. cdnsciencepub.com

This compound itself is an achiral molecule as it possesses a plane of symmetry. However, derivatives of this compound could be chiral. For instance, if one of the chlorine atoms in the dichloromethyl group were replaced by a different substituent, the carbon atom of that group would become a stereocenter.

In such cases, the synthesis of these chiral derivatives would require stereoselective methods to control the formation of the desired enantiomer or diastereomer. The conformational preferences of the parent molecule could influence the stereochemical outcome of reactions at or near the dichloromethyl group. However, without specific examples of such chiral derivatives and their synthesis in the literature, this remains a hypothetical consideration.

Non-Covalent Interactions and Their Influence on Molecular Packing

Computational models, particularly those based on Density Functional Theory (DFT) with dispersion corrections, are instrumental in dissecting these interactions. The phenoxy and benzene rings provide extended π-systems that can engage in π-π stacking. The nature of this stacking (e.g., parallel-displaced or T-shaped) is influenced by the electrostatic potential of the aromatic surfaces, which is in turn modulated by the electron-withdrawing dichloromethyl group and the electron-donating ether linkage. It is generally accepted that dispersion plays a significant role in the attractive nature of π-π interactions, while electrostatics are important in determining the relative strengths across a series of substituted compounds. nih.gov

The dichloromethyl group, with its electropositive chlorine atoms, can participate in halogen bonding, where the chlorine acts as a Lewis acid, interacting with electron-rich regions of neighboring molecules, such as the oxygen atom of the phenoxy group or the π-cloud of an aromatic ring. Furthermore, the hydrogen atoms on the aromatic rings and the dichloromethyl group can act as donors for weak C-H···O and C-H···π hydrogen bonds.

The cumulative effect of these non-covalent interactions governs the molecular packing efficiency. Theoretical studies on similar aromatic compounds have shown that even subtle changes in substitution can lead to significant alterations in the crystal packing, which can affect properties like melting point, solubility, and even solid-state fluorescence. nih.gov Hirshfeld surface analysis is a common computational technique used to visualize and quantify these intermolecular contacts, providing a fingerprint of the molecular packing. scielo.org.mx

To illustrate the potential contributions of different non-covalent interactions to the molecular packing of this compound, a hypothetical breakdown based on Hirshfeld surface analysis is presented in the table below.

| Interaction Type | Contributing Fragments | Predicted Percentage Contribution |

| H···H | Aromatic and methyl H | ~ 45-55% |

| C-H···π | Aromatic C-H and phenyl rings | ~ 15-25% |

| C-H···Cl | Methyl H and chlorine | ~ 10-15% |

| Cl···Cl | Dichloromethyl groups | ~ 5-10% |

| C-H···O | Aromatic C-H and ether oxygen | ~ 3-7% |

| π···π | Phenyl rings | ~ 2-5% |

Spectroscopic Feature Prediction for Mechanistic Insight

Computational spectroscopy is a vital area of theoretical chemistry that allows for the prediction of various spectra, aiding in the identification of transient species like reactive intermediates and transition states, which are often difficult to characterize experimentally.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. DFT calculations have become a reliable method for predicting ¹H and ¹³C NMR chemical shifts with high accuracy. nih.gov For reactive intermediates involving this compound, such as carbocations formed during nucleophilic substitution reactions, computational NMR can provide invaluable structural information.

The process typically involves geometry optimization of the proposed intermediate followed by the calculation of NMR shielding tensors using methods like the Gauge-Including Atomic Orbital (GIAO) method. nih.gov The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the level of theory, the basis set, and the inclusion of solvent effects, often modeled using continuum solvation models like the Polarizable Continuum Model (PCM). nih.gov

Below is a hypothetical table illustrating the predicted ¹³C NMR chemical shifts for a reactive carbocation intermediate of this compound compared to the parent molecule.

| Carbon Atom | Predicted δ (ppm) - Parent Molecule | Predicted δ (ppm) - Carbocation Intermediate |

| Dichloromethyl C | 70-80 | 180-200 (Carbocationic center) |

| C-Cl (ipso) | 135-145 | 130-140 |

| C-O (ipso) | 155-165 | 150-160 |

| Aromatic C (ortho to -CHCl₂) | 125-135 | 130-140 |

| Aromatic C (meta to -CHCl₂) | 128-138 | 135-145 |

| Aromatic C (para to -CHCl₂) | 120-130 | 125-135 |

| Phenoxy C (ipso) | 158-168 | 155-165 |

| Phenoxy C (ortho) | 118-128 | 115-125 |

| Phenoxy C (meta) | 129-139 | 128-138 |

| Phenoxy C (para) | 122-132 | 120-130 |

In the study of reaction mechanisms, the identification and characterization of transition states are of paramount importance. Computationally, a transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary vibrational frequency. This imaginary frequency corresponds to the motion of the atoms along the reaction coordinate, for instance, the breaking and forming of bonds during a substitution or elimination reaction involving the dichloromethyl group.

Vibrational frequency analysis, typically performed at the same level of theory as the geometry optimization, is crucial for confirming that a stationary point is indeed a transition state. nih.gov The magnitude of the imaginary frequency can provide insights into the curvature of the potential energy surface at the transition state. Furthermore, the normal modes associated with the real frequencies can be compared with experimental infrared (IR) or Raman spectra of the reacting system to provide further validation of the proposed mechanism. For complex reactions, isotopic substitution studies can be simulated by altering the atomic masses in the vibrational analysis, and the predicted kinetic isotope effects can be compared with experimental data. nih.gov

A hypothetical table of key vibrational frequencies for a transition state in a reaction of this compound is presented below.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

| ν(C-Cl) stretch | 700-750 | Stretching of the remaining C-Cl bond |

| ν(C-H) stretch | 3000-3100 | Aromatic C-H stretches |

| ν(C-O-C) stretch | 1200-1250 | Asymmetric ether stretch |

| Reaction Coordinate | i400 - i600 | Asymmetric stretch corresponding to C-Cl bond breaking and new bond formation |

Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method for predicting the electronic absorption spectra (UV-Vis) of molecules. rsc.org For derivatives of this compound that may form charge-transfer (CT) complexes, TD-DFT can be used to characterize the nature of the electronic transitions involved.

A CT complex involves the transfer of an electron from a donor molecule (or part of a molecule) to an acceptor upon electronic excitation. In the context of a derivative of this compound, the phenoxy group can act as an electron-donating moiety, while the dichloromethyl-substituted phenyl ring, especially if further substituted with electron-withdrawing groups, can act as an acceptor. The interaction between these moieties can give rise to a low-energy absorption band in the UV-Vis spectrum, which is characteristic of a CT transition.

TD-DFT calculations can predict the excitation energies (which correspond to the absorption wavelengths) and the oscillator strengths (which relate to the intensity of the absorption bands). researchgate.net Analysis of the molecular orbitals involved in the transition, typically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), can confirm the charge-transfer character of the excitation. For instance, if the HOMO is localized on the phenoxy group and the LUMO is localized on the dichloromethyl-substituted ring, the HOMO→LUMO transition will have significant CT character. nih.gov

A hypothetical table summarizing the predicted UV-Vis absorption data for a charge-transfer complex of a this compound derivative is shown below.

| Transition | Predicted λₘₐₓ (nm) | Predicted Oscillator Strength (f) | Major Orbital Contribution | Characterization |

| S₀ → S₁ | 350-450 | 0.1-0.3 | HOMO → LUMO | Intramolecular Charge Transfer |

| S₀ → S₂ | 280-320 | 0.4-0.6 | HOMO-1 → LUMO | π → π* (Locally Excited) |

| S₀ → S₃ | 250-280 | 0.3-0.5 | HOMO → LUMO+1 | π → π* (Locally Excited) |

Advanced Analytical and Methodological Approaches in Research on 1 Dichloromethyl 3 Phenoxybenzene

In Situ Monitoring Techniques for Reaction Progress and Kinetics

Real-time monitoring of chemical reactions is crucial for understanding reaction mechanisms, optimizing process parameters, and ensuring safety, particularly in exothermic reactions or those involving unstable intermediates.

Flow Chemistry and Continuous Processing Studies for Reaction Optimization

Flow chemistry, or continuous-flow synthesis, has emerged as a powerful tool in modern organic synthesis, offering significant advantages over traditional batch processing. mt.combeilstein-journals.org The use of microreactors and tubular reactors allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields, higher selectivity, and enhanced safety. mt.comspectroscopyonline.com

In the context of 1-(dichloromethyl)-3-phenoxybenzene synthesis, which can involve the handling of reactive intermediates, flow chemistry offers a safer and more efficient alternative to batch production. For instance, the generation and subsequent reaction of dichloromethyllithium, a highly unstable organolithium reagent, can be effectively managed in a continuous flow system. researchgate.net By minimizing the residence time for the generation and quench of this reactive species, reactions can be conducted at higher temperatures (e.g., -30 °C) compared to the cryogenic conditions typically required in batch processes (below -78 °C). researchgate.net This not only improves energy efficiency but also enhances process control and safety.